N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide

Description

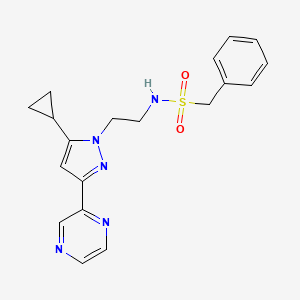

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The pyrazole moiety is linked via an ethyl chain to a phenylmethanesulfonamide group.

Key structural attributes:

- Pyrazole core: Provides a rigid scaffold for substituent placement.

- Cyclopropyl group: Enhances metabolic stability and influences steric interactions.

- Pyrazin-2-yl substituent: Contributes to π-π stacking and hydrogen-bonding interactions.

- Phenylmethanesulfonamide tail: A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors).

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c25-27(26,14-15-4-2-1-3-5-15)22-10-11-24-19(16-6-7-16)12-17(23-24)18-13-20-8-9-21-18/h1-5,8-9,12-13,16,22H,6-7,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXPSLHPQVXQDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)CC3=CC=CC=C3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : Approximately 366.43 g/mol

The compound features a pyrazole moiety with a cyclopropyl group and a methanesulfonamide functional group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and sulfonamide groups often exhibit significant antimicrobial properties. A study highlighted that pyrazole derivatives, including those similar to this compound, were tested against various bacterial strains:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | High |

| This compound | Escherichia coli | Moderate |

| This compound | Pseudomonas aeruginosa | Low |

These findings suggest that the compound may be effective against certain Gram-positive bacteria while showing variable effectiveness against Gram-negative bacteria .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures have shown promise in targeting specific cancer pathways, potentially leading to novel therapeutic agents .

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific biological targets, inhibiting key enzymes or pathways involved in microbial growth and cancer cell proliferation. This interaction may involve binding to receptors or enzymes critical for cellular processes.

Case Studies and Research Findings

A detailed examination of various studies reveals the following insights into the biological activity of related pyrazole compounds:

- Antimicrobial Studies : In a comparative study of 47 pyrazole compounds, several demonstrated significant antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii, suggesting a potential role as antibiotic adjuvants .

- Cytotoxicity Assessments : Cytotoxicity assays have shown that some pyrazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Structure–Activity Relationship (SAR) : The presence of specific functional groups such as sulfonamides and cyclic structures has been linked to enhanced biological activity, providing a basis for further structural optimization.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Comparisons

The following table summarizes critical differences between the target compound and its analogues:

Functional and Pharmacological Implications

Pyrazine vs. Pyridine/Pyridazine Substitution

- The pyrazin-2-yl group in the target compound (electron-deficient) may facilitate stronger interactions with electron-rich enzyme active sites compared to pyridin-4-yl (basic nitrogen in ) or pyridazine (two adjacent nitrogen atoms in ) .

- Pyridazine derivatives () have demonstrated inhibitory activity against glycogen synthase kinase 3 (GSK-3), suggesting that pyrazine-containing analogues like the target compound could share similar mechanisms .

Sulfonamide Tail Modifications

- The difluoromethylsulfonyl group in introduces fluorine atoms, which are known to enhance metabolic stability and bioavailability in drug design .

Q & A

Q. What are the key steps and challenges in synthesizing N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters. Subsequent functionalization includes:

- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the pyrazine moiety .

- Sulfonamide formation via nucleophilic substitution of sulfonyl chlorides with amines under controlled pH (e.g., using NaHCO₃ as a base) .

- Challenges include avoiding side reactions (e.g., over-alkylation) and ensuring regioselectivity during cyclopropane ring formation. Purification often requires column chromatography or recrystallization, monitored by TLC and HPLC .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

- 1H/13C NMR : Assign peaks for pyrazole (δ 6.5–7.5 ppm), pyrazine (δ 8.0–9.0 ppm), and sulfonamide (δ 3.0–3.5 ppm for CH₂SO₂) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and pyrazole N-H bonds (~3200 cm⁻¹) .

- LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- Elemental Analysis : Validate C, H, N, S ratios within ±0.4% of theoretical values .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Initial screening should include:

- In vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric readouts) targeting kinases or proteases, given the sulfonamide’s known role in enzyme binding .

- Cellular viability assays (MTT or ATP-based luminescence) to assess cytotoxicity in cancer or normal cell lines .

- Computational prediction using tools like PASS (Prediction of Activity Spectra for Substances) to prioritize targets (e.g., anti-inflammatory or antimicrobial pathways) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s interaction with a target protein?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on sulfonamide interactions with catalytic residues (e.g., hydrogen bonds with Asp/Glu).

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and guide structural modifications (e.g., cyclopropyl substituent tuning) .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

- Methodological Answer : Contradictions may arise from pharmacokinetic (PK) limitations. Address this via:

- ADME profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .

- Proteomic Mapping : Use LC-MS/MS to identify off-target interactions in vivo .

- Dose-response studies : Refine dosing regimens to account for bioavailability differences .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., pyrazine → pyridine, cyclopropyl → methyl) .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell assays.

- 3D-QSAR : Build CoMFA/CoMSIA models to correlate structural features (e.g., sulfonamide orientation) with activity .

Q. What experimental design principles improve reaction yield and reproducibility?

- Methodological Answer : Apply Design of Experiments (DoE) using software like MODDE or JMP:

- Screen factors (temperature, solvent, catalyst loading) via factorial design.

- Optimize via response surface methodology (RSM) to maximize yield .

- Validate reproducibility with triplicate runs under central composite conditions .

Q. How can high-throughput screening (HTS) be adapted for this compound’s off-target profiling?

- Methodological Answer :

- Panel Screening : Test against a diverse target library (e.g., Eurofins Panlabs®) using fluorescence polarization or AlphaScreen .

- CRISPR-Cas9 Gene Editing : Knock out suspected off-targets in cell models to confirm phenotypic effects .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in spectroscopic data during structural characterization?

- Methodological Answer :

- Cross-validate techniques : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals .

- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

- Re-synthesis : Repeat reactions to rule out impurities or degradation .

Q. What if computational predictions of biological activity conflict with experimental results?

- Methodological Answer :

- Re-evaluate force fields : Adjust docking parameters (e.g., solvation models) to better mimic physiological conditions .

- Check assay conditions : Ensure pH, ionic strength, and cofactors match in vivo settings .

- Meta-analysis : Compare with published data on analogous sulfonamides to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.